N-Methyl-N-phenyl-N'-pyridin-2-ylurea
Description
Properties
CAS No. |
71344-20-2 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1-methyl-1-phenyl-3-pyridin-2-ylurea |
InChI |
InChI=1S/C13H13N3O/c1-16(11-7-3-2-4-8-11)13(17)15-12-9-5-6-10-14-12/h2-10H,1H3,(H,14,15,17) |
InChI Key |
XDCOPPSMYKEGEM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-phenyl-N’-pyridin-2-ylurea typically involves the reaction of N-methyl-N-phenylurea with 2-chloropyridine under basic conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures. The presence of a base, such as potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N-Methyl-N-phenyl-N’-pyridin-2-ylurea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-phenyl-N’-pyridin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-Methyl-N-phenyl-N’-pyridin-2-ylurea has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-N’-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Methyl-N-phenyl-N'-pyridin-2-ylurea with structurally analogous urea derivatives, focusing on substituents, applications, biological activity, and toxicity:
Key Structural and Functional Insights:
Substituent Effects: Pyridinyl Groups: The pyridin-2-yl moiety in this compound and Forchlorfenuron enhances binding to enzymatic pockets (e.g., kinases or plant hormone receptors) via π-π stacking and hydrogen bonding . Methoxy Groups: Methoxy-substituted derivatives (e.g., N-(6-methoxypyridin-3-yl)-N'-thiophen-2-ylurea) may alter solubility and metabolic stability .
Biological Activity :
- Kinase inhibition is a common theme among pyridinyl-urea derivatives. Forchlorfenuron’s agricultural use contrasts with the anticancer focus of Cdk4 inhibitors, highlighting scaffold versatility .
- Metabolites like N-Methyl-N-phenyl-N’-(3-methoxyphenyl)-urea accumulate in fermentation processes, suggesting a need for metabolic pathway engineering to mitigate unintended byproducts .
Toxicity and Safety :
- Forchlorfenuron has well-documented safety profiles for agricultural use, while research compounds often lack comprehensive toxicity data .
- Substituents like trifluoromethyl groups () may pose bioaccumulation risks due to high hydrophobicity .
Industrial and Research Applications :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Methyl-N-phenyl-N'-pyridin-2-ylurea, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. For example, reacting methylamine with substituted phenyl isocyanate derivatives under anhydrous conditions in tetrahydrofuran (THF) at 60–80°C yields the urea backbone. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to minimize by-products like N,N-disubstituted ureas. Characterization via FT-IR and H NMR can confirm the absence of unreacted amines or isocyanates .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to verify the structure of this compound?
- Methodology :
- FT-IR : Look for urea C=O stretching vibrations near 1640–1680 cm and N-H stretches (if present) around 3200–3400 cm.
- H NMR : The methyl group (N-CH) appears as a singlet at ~3.0 ppm. Aromatic protons from the phenyl and pyridinyl groups resonate between 6.8–8.5 ppm, with splitting patterns reflecting substitution positions.
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What are the common challenges in purifying this compound, and how can they be addressed?
- Methodology : Challenges include solubility issues in polar solvents and co-elution of by-products. Recrystallization from ethanol/water mixtures or column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) improves purity. Monitoring via TLC (Rf ~0.4–0.6 in 1:1 hexane:EtOAc) ensures separation efficiency .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the phenyl and pyridinyl rings can indicate conjugation effects. Refinement against high-resolution data (e.g., R-factor < 5%) ensures accuracy. SHELX programs are robust for small-molecule refinement .
Q. What computational methods are suitable for studying the electronic properties or ligand-receptor interactions of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) or MD simulations (GROMACS) can model interactions with biological targets, such as enzymes, using PyMOL for visualization .
Q. How should researchers address contradictory data between theoretical predictions and experimental results (e.g., spectral vs. computational bond lengths)?
- Methodology : Cross-validate using multiple techniques. For instance, discrepancies in C=O bond lengths (DFT vs. SCXRD) may arise from crystal packing effects. Re-optimize computational models with solvent corrections (e.g., PCM) or compare with solid-state NMR data. Statistical tools like RMSE quantify deviations .
Q. What strategies improve the reproducibility of biological assays involving this compound?
- Methodology : Standardize solvent (DMSO stock solutions ≤1% v/v in cell media), control batch-to-batch variability via HPLC purity checks (>98%), and use positive controls (e.g., known kinase inhibitors for enzyme assays). Dose-response curves (IC/EC) should be triplicated to assess statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
